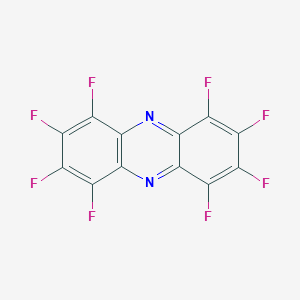

Phenazine, octafluoro-

Description

Contextualization within Heterocyclic and Organofluorine Chemistry

Perfluorinated phenazines represent a significant class of compounds at the intersection of heterocyclic and organofluorine chemistry. Heterocyclic chemistry focuses on cyclic compounds containing atoms of at least two different elements in their rings, while organofluorine chemistry studies the properties and synthesis of compounds containing carbon-fluorine bonds. consensus.appresearchgate.net The parent compound, phenazine (B1670421), is a nitrogen-containing heterocyclic aromatic molecule composed of two benzene (B151609) rings fused to a pyrazine (B50134) core.

The field of organofluorine chemistry has expanded rapidly, driven by the unique and often desirable changes that fluorine substitution imparts to organic molecules. consensus.appresearchgate.netcbs.dk When all hydrogen atoms on the phenazine core are replaced by fluorine atoms to form "Phenazine, octafluoro-", the resulting perfluorinated compound exhibits profoundly altered physicochemical properties. These alterations include enhanced thermal stability, increased lipophilicity, and potent electron-withdrawing characteristics, making such compounds subjects of intense research. The strategic incorporation of fluorine into heterocyclic frameworks is a key strategy for developing advanced materials and functional molecules. cbs.dkacs.org

Significance of Phenazine, octafluoro- as a Model System in Perfluorinated Aromatic Compounds

"Phenazine, octafluoro-" (often abbreviated as F-Phen) serves as a crucial model system for investigating the fundamental aspects of perfluorinated aromatic compounds. Its rigid, planar structure and high degree of fluorination make it an ideal candidate for studying the effects of perfluoroalkylation on electronic structure, reactivity, and intermolecular interactions.

Research has shown that octafluorophenazine possesses a more positive oxidation potential and an absorption spectrum that extends into the visible-light region compared to its non-fluorinated counterpart. researchgate.net This property has been exploited in studies of visible-light-induced photo-oxidation of water, where it can act as a photocatalyst. researchgate.net In these processes, the triplet excited state of octafluorophenazine is formed upon irradiation, which can then participate in electron transfer reactions.

Furthermore, octafluorophenazine has been employed as a model template in the development of molecularly imprinted polymers (MIPs). cranfield.ac.ukmdpi.com These are synthetic polymers engineered to have specific recognition sites for a target molecule. The use of octafluorophenazine in these systems allows for the study of specific interactions, such as fluorine-fluorine interactions, which can direct molecular recognition. mdpi.comarunodayauniversity.ac.in

The compound is also a valuable substrate for studying nucleophilic aromatic substitution reactions on highly electron-deficient aromatic systems. Its synthesis, often achieved through methods like the oxidation of pentafluoroaniline, provides insights into the reaction mechanisms of polyfluorinated aromatic compounds. researchgate.netrsc.org Computationally, the strong electron-withdrawing nature of the fluorine atoms significantly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making it a subject for theoretical studies to understand these electronic effects.

Structure

3D Structure

Properties

CAS No. |

18232-24-1 |

|---|---|

Molecular Formula |

C12F8N2 |

Molecular Weight |

324.13 g/mol |

IUPAC Name |

1,2,3,4,6,7,8,9-octafluorophenazine |

InChI |

InChI=1S/C12F8N2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 |

InChI Key |

XZTHSCZJCCIPGU-UHFFFAOYSA-N |

SMILES |

C12=C(C(=C(C(=C1F)F)F)F)N=C3C(=C(C(=C(C3=N2)F)F)F)F |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)N=C3C(=C(C(=C(C3=N2)F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Octafluorophenazine and Its Derivatives

Direct Fluorination Routes to the Octafluorophenazine Core

The direct introduction of fluorine atoms onto the phenazine (B1670421) ring system presents a formidable challenge due to the high reactivity of many fluorinating agents and the potential for uncontrolled reactions. However, specific reagents and controlled conditions have been developed to achieve this transformation.

Utilizing Specific Fluorinating Agents (e.g., XeF₂, SF₄) and Controlled Conditions

The synthesis of octafluorophenazine can be achieved through the direct fluorination of phenazine using powerful fluorinating agents. Xenon difluoride (XeF₂) is a notable reagent for this purpose. While effective, the reaction requires careful management to achieve complete substitution. A stepwise protocol may be employed, starting with milder conditions and progressing to more forceful measures. For instance, an initial fluorination step might involve reacting phenazine with XeF₂ in a suitable solvent like anhydrous acetonitrile (B52724) at a controlled temperature. To drive the reaction to completion and replace the remaining C-H bonds, harsher conditions, potentially involving reagents like sulfur tetrafluoride (SF₄) at elevated temperatures, may be necessary.

Optimization of Fluorination Protocols for Aromatic Systems

The successful fluorination of aromatic compounds is highly dependent on the optimization of reaction conditions. numberanalytics.com Key factors that influence the yield and selectivity of such reactions include the choice of solvent, reaction temperature, and the concentration of both the substrate and the fluorinating agent. numberanalytics.comresearchgate.net Polar solvents can often increase the reaction rate, while non-polar solvents may enhance selectivity. numberanalytics.com Temperature control is also critical; higher temperatures can accelerate the reaction but may also lead to a decrease in selectivity and the formation of byproducts. numberanalytics.com

Recent advancements in reaction technology, such as the use of microreactors, offer improved control over highly exothermic processes like direct fluorination. researchgate.net These systems provide a high surface-to-volume ratio, enabling efficient heat transfer and precise temperature control, which can lead to higher conversions and selectivities. researchgate.net The choice of solvent is also crucial in these systems, with solvents like acetonitrile often yielding better results than others like methanol. researchgate.net Furthermore, optimizing parameters such as precursor amount and catalyst choice has been shown to significantly increase the radiochemical yield in the context of direct aromatic ¹⁸F-fluorination. nih.gov

Indirect Fluorination Strategies for Octafluorophenazine Synthesis

An alternative to direct fluorination involves a multi-step approach where the phenazine core is first halogenated with a less reactive halogen, followed by a substitution reaction to introduce fluorine.

Halogenation-Fluorodehalogenation Approaches (e.g., Bromination Followed by Fluorodebromination)

A common indirect route to octafluorophenazine is the halogenation-fluorodehalogenation strategy. This typically involves the exhaustive bromination of phenazine to yield octabromophenazine. This intermediate is then subjected to a fluorodebromination reaction, where the bromine atoms are replaced with fluorine. This "Halex" (halogen exchange) reaction is often carried out using a fluoride (B91410) salt, such as potassium fluoride (KF), and may be facilitated by a catalyst, for example, a palladium complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This method can offer better control and potentially higher yields compared to direct fluorination, though it involves additional synthetic steps.

Derivatization of Octafluorophenazine

The highly electron-deficient nature of the octafluorophenazine core, a result of the strong electron-withdrawing effects of the eight fluorine atoms, makes it susceptible to nucleophilic attack. This reactivity allows for the synthesis of a variety of derivatives with tailored properties.

Functionalization Pathways and Regioselectivity

Octafluorophenazine readily reacts with nucleophiles, leading to the substitution of one or more fluorine atoms. rsc.org These reactions are a primary pathway for the functionalization of the octafluorophenazine core. The positions of substitution are governed by the electronic properties of the molecule. The electron-withdrawing fluorine atoms activate the aromatic rings towards nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions, meaning which fluorine atoms are preferentially replaced, can be influenced by the nature of the incoming nucleophile and the reaction conditions. For example, attack by nucleophiles can occur at specific positions on the phenazine skeleton, leading to a range of substituted products. rsc.orgrsc.org

Theoretical and Computational Investigations of Octafluorophenazine

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of octafluorophenazine. These computational techniques provide a molecular-level description of the electronic distribution and energy levels, which are crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Aromaticity via NICS)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgiqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and bioactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity.

FMO analysis of octafluorophenazine and its derivatives provides insights into their electronic properties and potential for charge transfer. researchgate.net The energies of these frontier orbitals are used to model and predict charge transfer between different components in co-crystal systems. researchgate.net The spatial distribution of the HOMO and LUMO can also be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. researchgate.net

| Computational Parameter | Description | Significance for Octafluorophenazine |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net |

| NICS | Nucleus-Independent Chemical Shift. | A method to quantify the aromaticity of a cyclic system. |

This table summarizes key parameters in Frontier Molecular Orbital (FMO) analysis and their relevance to understanding the properties of octafluorophenazine.

Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a molecule into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.denih.govq-chem.com This method provides a detailed picture of the charge distribution within a molecule by calculating the natural charges on each atom. uni-rostock.deresearchgate.net

For octafluorophenazine, NBO analysis can reveal the polarization of bonds and the distribution of electron density across the molecule. This information is crucial for understanding intermolecular interactions, reactivity, and the nature of chemical bonding within the molecule. The analysis provides a quantitative description of the Lewis-like chemical bonding, offering insights that go beyond simple structural representations. nih.gov

Prediction and Correlation of Spectroscopic Properties (e.g., UV-Vis Absorption Spectra)

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra, such as UV-Vis spectra, of molecules. beilstein-journals.orguta.edu This computational approach calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. youtube.com

For octafluorophenazine and its derivatives, TD-DFT calculations can simulate their UV-Vis spectra, providing insights into the electronic transitions that give rise to their absorption properties. researchgate.net The simulated spectra can be compared with experimental data to validate the computational model and to understand the nature of the electronic excitations. researchgate.net These predictions are valuable for assessing the potential of these compounds in applications such as dye-sensitized solar cells. researchgate.net The accuracy of these predictions can often be improved by including the effects of the solvent in the calculations. beilstein-journals.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior and intermolecular interactions of substances like octafluorophenazine, particularly in condensed phases.

Analysis of Specific Intermolecular Forces (e.g., Fluorine-Fluorine Interactions)

Computational chemistry provides powerful tools to dissect these weak, yet significant, forces. The debate over the nature of fluorine's role in intermolecular interactions—whether they are genuinely attractive or merely space-filling—has been addressed through sophisticated theoretical models. rsc.org

Key Fluorine-Mediated Interactions:

C–F···F–C Interactions: These are among the most debated interactions. They can be categorized based on the geometry of the interacting C–F bonds. rsc.org Analysis of the Cambridge Structural Database has shown a preference for type I and type II geometries in various fluorinated organic compounds. rsc.org

Type I Interaction: Involves a "head-to-head" arrangement, which can be destabilizing due to the repulsion of electronegative fluorine atoms.

Type II Interaction: Features a "head-to-tail" or offset arrangement, which is generally considered to be more attractive and stabilizing. rsc.org This is often attributed to the interaction between the positive electrostatic potential on the carbon side of the C-F bond and the negative potential on the fluorine atom of the adjacent molecule.

C–F···π Interactions: The electron-deficient aromatic rings of octafluorophenazine can interact with the lone pairs of fluorine atoms on neighboring molecules.

Computational Analysis using Symmetry-Adapted Perturbation Theory (SAPT):

To quantify the nature and strength of these intermolecular forces, Symmetry-Adapted Perturbation Theory (SAPT) is a highly effective computational method. SAPT decomposes the total interaction energy between molecules into physically meaningful components. mdpi.commdpi.com This allows researchers to understand the fundamental origin of the attraction or repulsion.

The table below illustrates the typical components calculated in a SAPT analysis for a dimer of octafluorophenazine.

| Interaction Component | Description | Expected Contribution in Octafluorophenazine |

| Electrostatics (Eelst) | The classical Coulombic interaction between the static charge distributions of the two molecules. | Can be attractive or repulsive depending on the dimer's geometry, influenced by the polar C-F bonds. |

| Exchange (Eexch) | A purely quantum mechanical effect arising from the Pauli exclusion principle, leading to short-range repulsion. | Always repulsive and significant at close contact distances. |

| Induction (Eind) | The distortion of one molecule's electron cloud by the static charge distribution of the other, leading to polarization. | A stabilizing (attractive) force, though might be modest due to the low polarizability of the C-F bond. |

| Dispersion (Edisp) | Arises from the correlated fluctuations of electrons in the interacting molecules, leading to instantaneous dipoles. | A significant, attractive force that is crucial for the overall stability of the molecular assembly. mdpi.com |

| Total Interaction Energy | The sum of the above components (Eelst + Eexch + Eind + Edisp). | Determines the overall stability of the dimer configuration. |

This table is generated based on the principles of Symmetry-Adapted Perturbation Theory (SAPT) as described in the literature. mdpi.commdpi.com

Theoretical studies on analogous fluorinated aromatic molecules have demonstrated that dispersion is often the primary stabilizing force in their crystal structures. mdpi.com For octafluorophenazine, a detailed SAPT analysis would be instrumental in confirming the dominant forces governing its self-assembly.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is an indispensable tool for exploring the reactivity of octafluorophenazine. By simulating potential reaction mechanisms, researchers can predict the feasibility of chemical transformations, identify transient intermediates, and understand the factors that control reaction rates and outcomes.

Mapping Potential Energy Surfaces for Proposed Reaction Mechanisms

The concept of the Potential Energy Surface (PES) is central to the computational study of chemical reactions. libretexts.orgnumberanalytics.com A PES is a multidimensional mathematical landscape that relates the potential energy of a system to the geometric arrangement of its atoms. libretexts.org By mapping this surface, chemists can visualize the entire course of a reaction, from reactants to products.

The process of mapping a PES for a proposed reaction of octafluorophenazine, such as its electrochemical reduction, would involve several key computational steps:

Geometry Optimization: The first step is to locate the energy minima on the PES that correspond to the stable structures of the reactants (e.g., neutral octafluorophenazine and an electron) and the products (e.g., the octafluorophenazine radical anion). researchgate.net

Transition State Searching: The highest-energy point along the lowest-energy reaction path is the transition state (TS), which represents the kinetic barrier to the reaction. libretexts.org Locating this "saddle point" on the PES is a critical and computationally intensive task. libretexts.orgresearchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: Once the transition state is found, an IRC calculation is performed. researchgate.net This traces the minimum energy path downhill from the transition state, confirming that it correctly connects the identified reactants and products. smu.edu The IRC provides a detailed, step-by-step view of the geometric changes the molecule undergoes during the transformation. smu.edu

The table below summarizes the key features of a Potential Energy Surface that are determined through computational modeling.

| Feature of PES | Description | Significance for Reaction Mechanism |

| Reactant/Product Minima | Stable, low-energy points on the surface representing the starting materials and final products. | Defines the overall thermodynamics (ΔE) of the reaction. |

| Transition State (Saddle Point) | A maximum along the reaction coordinate but a minimum in all other directions. libretexts.org | The energy of the transition state relative to the reactants determines the activation energy (Ea), which governs the reaction rate. |

| Intermediate Minima | Local energy minima along the reaction path, representing short-lived, metastable species. | Indicates a multi-step reaction mechanism. |

| Intrinsic Reaction Coordinate (IRC) | The lowest-energy pathway connecting reactants, transition states, and products on the PES. researchgate.netsmu.edu | Provides a detailed, dynamic picture of the bond-breaking and bond-forming events as the reaction proceeds. |

| Reaction Valley | The (3N-7)-dimensional space embedding the one-dimensional reaction path. smu.edu | Describes the vibrational motions of the reaction complex that are orthogonal to the direction of the reaction. |

This table is generated based on established principles of computational chemistry for analyzing reaction mechanisms. libretexts.orgresearchgate.netsmu.edu

For octafluorophenazine, mapping the PES for reactions like reduction, nucleophilic aromatic substitution, or photochemical processes would provide profound insights. For example, understanding the PES for its reduction is vital for its application as an n-type organic semiconductor. The calculations would reveal the activation barriers and the structural reorganizations required for electron acceptance, guiding the design of more efficient electronic devices.

Electrochemical Behavior and Redox Chemistry of Octafluorophenazine

Systematic Evaluation of Redox Potentials

A thorough understanding of the redox potentials of octafluorophenazine is crucial for its application in electronic devices and as a redox agent. This is systematically achieved through a combination of electrochemical measurements and computational modeling.

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of octafluorophenazine. These studies are typically conducted in aprotic solvents to ensure the stability of the generated radical species. Solvents such as acetonitrile (B52724), dimethylformamide (DMF), and dimethylsulfoxide (DMSO) are commonly employed for these electrochemical measurements. electrochemsci.orgnih.gov

In a typical CV experiment, the potential is swept, and the resulting current is measured, providing information about the reduction and oxidation processes. For phenazine (B1670421) derivatives, these voltammograms reveal the potentials at which electrons are added to or removed from the molecule. The parent phenazine molecule, for instance, shows an experimental redox potential of approximately -1.2 V versus a saturated calomel (B162337) electrode (SCE). The highly electron-withdrawing nature of the fluorine atoms in octafluorophenazine is expected to shift its reduction potential to significantly less negative values, indicating a greater ease of reduction. The precise values are determined from the peak potentials in the cyclic voltammogram. rsc.orgresearchgate.net

Table 1: Properties of Common Aprotic Solvents Used in Electrochemical Studies This table provides a list of aprotic solvents and their relative polarity, which is a critical factor in electrochemical experiments.

| Solvent | Relative Polarity |

| Tetrahydrofuran (THF) | 0.207 |

| Acetone | 0.355 |

| Dimethylformamide (DMF) | 0.386 |

| Dimethylsulfoxide (DMSO) | 0.444 |

| Acetonitrile | 0.460 |

| Source: University of Rochester, Department of Chemistry. rochester.edu |

The polarity and nature of the solvent can significantly influence the redox potentials of a molecule. electrochemsci.orgresearchgate.net Solvent effects on redox properties are a subject of considerable interest as they relate to solute-solvent interactions, such as hydrogen bonding, Lewis acid-base interactions, and π-stacking. electrochemsci.orgresearchgate.net For many organic molecules, the reduction potential is strongly affected by the solvent's ability to stabilize the charged species formed during the redox reaction. kb.se

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the reduction potentials of molecules like octafluorophenazine. rsc.orgmdpi.com DFT calculations, using functionals such as B3LYP with a basis set like 6-31G*, can provide theoretical estimates of redox potentials. These computational predictions are then validated against experimental data obtained from cyclic voltammetry. researchgate.net

This combined approach of computational chemistry and experimental electrochemistry allows for a robust and comprehensive evaluation of the redox properties. chemrxiv.orgbiorxiv.org For phenazine derivatives, machine learning models assisted by DFT have been developed to predict redox potentials with reasonable accuracy, accelerating the virtual screening of new materials for applications like redox flow batteries. researchgate.netchemrxiv.org The process often involves benchmarking the computational results against the known experimental redox potential of the parent phenazine to ensure the accuracy of the theoretical model.

Formation and Spectroscopic Characterization of Radical Anions

The reduction of octafluorophenazine leads to the formation of a stable radical anion, a species with an unpaired electron. The generation and characterization of this radical are key to understanding the molecule's electronic structure and reactivity.

The radical anion of octafluorophenazine can be generated in situ through controlled potential electrolysis. stfc.ac.uknih.gov In this process, a specific reduction potential, determined from cyclic voltammetry, is applied to a solution of octafluorophenazine in an electrochemical cell. researchgate.netmdpi.comuminho.pt This causes a one-electron reduction of the neutral molecule, forming the corresponding radical anion. rsc.org This method allows for the preparation of a solution containing the radical anion, which can then be analyzed using various spectroscopic techniques. nih.govfrontiersin.org

Spectroscopic techniques provide detailed insights into the electronic and vibrational structure of the octafluorophenazine radical anion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a definitive method for the detection and characterization of radical species because it directly probes the unpaired electron. uni-konstanz.deunito.itnih.gov The EPR spectrum of the octafluorophenazine radical anion would confirm its formation and provide information about the environment of the unpaired electron, including its interactions with the nitrogen and fluorine nuclei within the molecule. rsc.org This technique is highly sensitive and specific for paramagnetic species. rsc.org

Resonance Raman Spectroscopy (RRS): Resonance Raman spectroscopy is a powerful vibrational spectroscopy technique used to study the structure of chromophoric molecules and their radical ions. wikipedia.org By tuning the excitation laser wavelength to match an electronic transition of the radical anion, the Raman signals of specific vibrational modes are greatly enhanced. researchgate.net This selectivity allows for the identification of changes in the vibrational frequencies of the phenazine skeleton upon reduction. marquette.edu For the octafluorophenazine radical anion, RRS can reveal how the addition of an electron affects the C-C, C-N, and C-F bond strengths, providing a detailed picture of the structural changes that accompany the redox process. stfc.ac.uk

Table 2: Spectroscopic Techniques for Characterizing Octafluorophenazine Radical Anion This table summarizes the key spectroscopic methods and the specific information they provide about the radical anion.

| Spectroscopic Technique | Information Provided |

| Electron Paramagnetic Resonance (EPR) | Confirms the presence of the unpaired electron; provides information on the electronic environment and hyperfine couplings. unito.itnih.gov |

| Resonance Raman Spectroscopy (RRS) | Provides detailed vibrational information; identifies changes in bond strengths upon radical formation. wikipedia.orgmarquette.edu |

Electron Transfer Mechanisms and Kinetics

The efficiency of octafluorophenazine in electronic applications is intrinsically linked to the mechanisms and kinetics of its electron transfer reactions. Understanding these processes is crucial for optimizing device performance.

Homogeneous electron transfer reactions involve the transfer of an electron between molecules in the same phase. For octafluorophenazine, this typically involves its reduction to the anion radical and further to the dianion in solution. The rates of these electron transfer reactions are influenced by factors such as the solvent, the supporting electrolyte, and the molecular structure of the redox-active species.

The principles of the PRE (Persistent Radical Effect) are relevant here, where in reactions generating both transient and persistent radicals, the cross-coupling product is favored when the persistent radical is sufficiently stable. nsf.gov This highlights the importance of the stability of the octafluorophenazine radical anion in determining the pathways of subsequent reactions.

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both an electron and a proton are transferred, often in a concerted step. wikipedia.orgnih.gov This process is vital in many areas of chemistry, including biological redox processes and catalysis. nih.govnih.govacs.org PCET can serve as a mechanism for homolytic bond cleavage, enabling the generation of radical intermediates from various organic functional groups. nih.govresearchgate.net

The mechanism of PCET can be either stepwise (ET followed by PT, or PT followed by ET) or concerted (CEPT, concerted electron-proton transfer). wikipedia.orgrsc.org The dominant pathway is determined by the relative driving forces for electron transfer (ΔG⁰ET) and proton transfer (ΔG⁰PT). rsc.org Mechanistic zone diagrams can be used to visualize the competition between these pathways. rsc.org The investigation of PCET pathways involving octafluorophenazine species would require systematic studies varying the proton availability (pH) and the electrode potential.

Electrochemical Stability in Diverse Electrolyte Systems

The long-term performance and reliability of devices incorporating octafluorophenazine depend on its electrochemical stability within the operating electrolyte. researchgate.net The choice of electrolyte, including the solvent and the salt, can significantly impact the stability of the redox-active species. hzdr.denih.gov

Recent research has emphasized the importance of the electrolyte in stabilizing charged radical species and minimizing side reactions. researchgate.net For example, ionic liquids have shown promise in enhancing the stability of nitroxide-based radicals compared to traditional aqueous media by suppressing proton transfer and increasing the redox potential. researchgate.net The specific choice of the ionic liquid's cation-anion pair is critical, as not all are effective in preventing side reactions. researchgate.net

The electrochemical stability window (ESW) of an electrolyte is a key parameter, defining the voltage range within which the electrolyte is stable and does not undergo decomposition. frontiersin.orgarxiv.org For high-voltage applications, electrolytes with a wide ESW are essential. hzdr.de The stability of fluoroether electrolytes, for instance, has been shown to be influenced by the degree of fluorination and the resulting ion solvation structure. nih.gov Interestingly, in some cases, lower fluorine content led to higher oxidative stability, a counterintuitive finding that highlights the complexity of these systems. nih.gov

Photophysical and Photochemical Research on Octafluorophenazine

Light Absorption and Emission Characteristics of Octafluorophenazine

The interaction of octafluorophenazine with light is the initial and critical step that dictates its photochemical reactivity. This section explores the fundamental photophysical processes, from the absorption of photons to the subsequent de-excitation pathways.

Detailed UV-Vis Absorption Spectra and Electronic Transitions

The electronic absorption spectrum of a molecule provides insight into the energy differences between its electronic states. For organic molecules, the absorption of ultraviolet (UV) or visible light promotes electrons from lower-energy bonding (π or σ) or non-bonding (n) orbitals to higher-energy anti-bonding (π* or σ*) orbitals. mdpi.com

Due to a lack of specific experimental data in the reviewed literature, a detailed data table of UV-Vis absorption maxima and molar absorptivity cannot be provided.

Fluorescence and Phosphorescence Properties, Including Quantum Yields

Following photoexcitation, a molecule can return to its ground state through several pathways, including the emission of light as fluorescence or phosphorescence. Fluorescence is the spin-allowed emission of a photon from the lowest singlet excited state (S₁) to the singlet ground state (S₀), a process that is typically rapid. Phosphorescence is a spin-forbidden emission from the lowest triplet excited state (T₁) to the ground state, which occurs on a much longer timescale.

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted via fluorescence to the number of photons absorbed. nih.gov Research indicates that octafluorophenazine exhibits very weak fluorescence. This low fluorescence efficiency suggests that non-radiative decay pathways, such as intersystem crossing, are highly favored.

Conversely, octafluorophenazine is reported to show strong phosphorescence. This observation is a direct consequence of an efficient population of the triplet state. The phosphorescence quantum yield (Φp), which measures the efficiency of phosphorescence, is expected to be significant, although specific quantitative values have not been reported in the reviewed literature. For many aromatic compounds, an increase in phosphorescence efficiency corresponds to a decrease in fluorescence. rsc.org

A data table for fluorescence and phosphorescence quantum yields is not provided due to the absence of specific quantitative data in the surveyed literature.

Intersystem Crossing and Excited State Dynamics

Intersystem crossing (ISC) is a radiationless transition between two electronic states with different spin multiplicities, most commonly from a singlet excited state to a triplet excited state (S₁ → T₁). nih.gov This process is formally "spin-forbidden," but its probability increases when the vibrational levels of the two states overlap and through spin-orbit coupling, which is enhanced in molecules containing heavy atoms or certain structural motifs. nih.govnih.gov

For octafluorophenazine, the observation of weak fluorescence and strong phosphorescence strongly indicates that intersystem crossing from the singlet excited state to the triplet excited state is a rapid and efficient process. The perfluorination of the aromatic system likely plays a role in enhancing the rate of intersystem crossing. nih.govbohrium.comnih.gov Once populated, the triplet state has a significantly longer lifetime than the singlet state because its decay to the singlet ground state is spin-forbidden. nih.gov This long-lived triplet excited state is central to the photochemical reactivity of octafluorophenazine. rsc.orgrsc.org Laser flash photolysis studies have been instrumental in confirming the participation of the photoexcited triplet state of octafluorophenazine in its subsequent chemical reactions. rsc.org

Photoinduced Processes and Reactivity

The energy absorbed by octafluorophenazine can be channeled into chemical reactions, making it a potent photocatalyst. Its long-lived triplet excited state possesses both the energy and the lifetime necessary to engage in intermolecular processes, such as electron transfer, leading to the oxidation of other molecules.

Investigation of Triplet Excited States in Water Oxidation

The oxidation of water is a fundamentally important and challenging chemical transformation. nih.govhu-berlin.de Research has demonstrated that the photoexcited triplet state of octafluorophenazine is capable of oxidizing water. rsc.orgrsc.org In experiments where octafluorophenazine is irradiated with visible light in an acetonitrile-water mixture, it acts as a photocatalyst for water oxidation. rsc.orgrsc.org

The mechanism involves the abstraction of an electron from a water molecule by the excited triplet state of octafluorophenazine (³F-Phen). This process is facilitated by the high oxidation potential of ³F-Phen. The triplet state, being a powerful oxidant, can overcome the energy barrier required to remove an electron from water, a process that is otherwise difficult to achieve. rsc.org This initial step is crucial as it generates highly reactive intermediates that drive the subsequent chemistry. Studies on various phenazine (B1670421) derivatives have shown that their triplet states are key to their function as photosensitizers in processes initiated by electron transfer. mdpi.comosti.govnih.gov

Mechanisms of Hydroxyl Radical Formation via Photoexcitation of Octafluorophenazine

A key consequence of the photo-oxidation of water by excited octafluorophenazine is the formation of hydroxyl radicals (•OH). rsc.orgrsc.org The hydroxyl radical is a highly reactive oxygen species and a powerful oxidizing agent. copernicus.orgipcc.chmdpi.com

The formation mechanism is initiated by the reaction between the photoexcited triplet state of octafluorophenazine and water, as described previously. This one-electron oxidation of water directly yields a hydroxyl radical and a proton. Evidence for the generation of hydroxyl radicals comes from trapping experiments. When benzene (B151609) is added to the reaction mixture during the photolysis of octafluorophenazine and water, phenol (B47542) is formed. rsc.org The formation of phenol is a well-known indicator of the presence of hydroxyl radicals. rsc.org

Reactivity of Photogenerated Intermediates

When octafluorophenazine absorbs light, it transitions to an excited state, leading to the formation of highly reactive transient species or photogenerated intermediates. researchgate.net The reactivity of these intermediates is a key area of study, as it dictates the compound's utility in various photochemical applications.

Research has demonstrated that these intermediates can participate in several types of reactions. One notable reaction is the photolysis of octafluorophenazine (F-Phen) in the presence of water in an acetonitrile (B52724) solvent under visible light. This process results in the stoichiometric production of 1,3,4,5,6,7,8-heptafluoro-2-hydroxyphenazine (F-Phen-2-OH), indicating a photosubstitution reaction where a fluorine atom is replaced by a hydroxyl group. researchgate.netresearchgate.net

Furthermore, studies on reaction mechanisms have identified coupling reactions involving photogenerated intermediates. For instance, the formation of a novel cycloadduct product has been observed, which arises from the para-coupling of a C₆F₅N intermediate derived from octafluorophenazine. vdoc.pub These findings underscore the ability of octafluorophenazine's light-induced intermediates to form new covalent bonds, a critical aspect for applications in synthesis and materials science.

Table 1: Reactivity of Octafluorophenazine Photogenerated Intermediates

| Reactant(s) | Conditions | Product(s) | Reaction Type | Source |

|---|---|---|---|---|

| Octafluorophenazine, Water | Visible light irradiation in acetonitrile | 1,3,4,5,6,7,8-heptafluoro-2-hydroxyphenazine | Photosubstitution | researchgate.netresearchgate.net |

| Octafluorophenazine | Photolysis leading to C₆F₅N intermediate | Cycloadduct from p-coupling of C₆F₅N | Coupling/Cycloaddition | vdoc.pub |

Photoregulation in Advanced Materials

The unique photochemical behavior of octafluorophenazine makes it a valuable component in the design of "smart" materials that can respond to light stimuli. specificpolymers.com Its integration into polymers allows for the precise external control over material properties, particularly in the realm of molecular recognition.

Integration into Photoresponsive Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites with high affinity and selectivity for a specific target molecule, known as the template. researchgate.netbiolscigroup.us When a photoresponsive element is incorporated into the polymer structure, the binding properties can be controlled by light. nih.gov

In this context, octafluorophenazine has been successfully used as a template molecule to create photoresponsive MIPs. mdpi.com A notable example involves the synthesis of a novel photoresponsive functional monomer containing a fluorine-substituted azobenzene (B91143) chromophore, namely (4-methacryloyloxy)nonafluoroazobenzene (MANFAB). mdpi.com During polymerization, this functional monomer arranges around the octafluorophenazine template molecule. Subsequent removal of the template leaves behind a binding cavity that is complementary in size, shape, and chemical functionality to octafluorophenazine. researchgate.netmdpi.com The azobenzene unit within the polymer matrix serves as the photoswitch, enabling the material's properties to be modulated by light. researchgate.net

Table 2: Components of a Photoresponsive MIP for Octafluorophenazine Recognition

| Component Role | Chemical Compound | Function | Source |

|---|---|---|---|

| Template Molecule | Octafluorophenazine (PAF) | Creates the specific binding cavity in the polymer. | mdpi.com |

| Photoresponsive Functional Monomer | (4-methacryloyloxy)nonafluoroazobenzene (MANFAB) | Binds to the template and provides the light-sensitive (azobenzene) component. | mdpi.com |

| Cross-linker | (Not specified in source) | Forms the cross-linked polymer network, giving the MIP its structure and stability. | researchgate.net |

Photoregulation of Molecular Recognition and Binding Strength

The integration of photochromic molecules like azobenzene into MIPs allows for the dynamic control of molecular recognition. nih.govlmu.de The azobenzene moiety can exist in two isomeric forms, a planar trans state and a bent cis state, and can be switched between them using light of specific wavelengths. specificpolymers.com

In the MIP system designed for octafluorophenazine, the azobenzene units of the MANFAB monomer are initially in their stable trans form, creating a well-defined binding cavity that specifically recognizes and binds octafluorophenazine, partly through fluorine-fluorine interactions. mdpi.com Upon irradiation with UV light (e.g., 315 nm), the azobenzene isomerizes to the cis form. This geometric change alters the shape and size of the binding cavity, which in turn reduces the binding affinity for the octafluorophenazine molecule, causing its release from the polymer. The process is reversible; subsequent irradiation with visible light (e.g., 440 nm) converts the azobenzene back to the trans isomer, restoring the cavity's original shape and its high affinity for the template. mdpi.com This reversible uptake and release mechanism demonstrates effective photoregulation of molecular recognition and binding strength, providing a switchable system for capturing and releasing octafluorophenazine on demand. researchgate.netmdpi.com

Advanced Applications and Materials Science Perspectives of Octafluorophenazine

Organic Electronics and Energy Materials

The introduction of eight strongly electron-withdrawing fluorine atoms onto the phenazine (B1670421) core significantly lowers the energy levels of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification is central to its utility in organic electronics.

Evaluation as n-type Semiconductors and Electron Acceptors in Organic Photovoltaic Cells

Organic semiconductors are broadly classified as p-type (hole-transporting) or n-type (electron-transporting) based on the dominant charge carrier. The development of stable and efficient n-type materials has been a critical challenge in the field of organic electronics. sioc-journal.cnekb.eg Molecules with a high electron affinity, meaning a strong ability to accept and stabilize an electron, are essential for n-type conduction. Perfluorination is a key strategy for designing such materials, as the fluorine atoms lower the molecule's LUMO energy level, facilitating electron injection and transport. mdpi.comresearchgate.net

Octafluorophenazine is a potent electron acceptor. Research indicates that 1,2,3,4,6,7,8,9-octafluorophenazine possesses a more positive oxidation potential compared to its non-fluorinated counterpart, phenazine, which is a direct consequence of its electron-deficient nature. researchgate.net This property makes it an excellent candidate for an n-type semiconductor. In the context of organic photovoltaic (OPV) cells, which rely on a bulk heterojunction between a p-type electron donor and an n-type electron acceptor, a strong acceptor is required to ensure efficient charge separation at the donor-acceptor interface. taylorfrancis.com

While comprehensive studies detailing the performance of octafluorophenazine within a fully fabricated OPV device are not widely documented, its fundamental electronic properties align with the requirements for a non-fullerene acceptor. Non-fullerene acceptors are a major focus of modern OPV research, aiming to overcome the limitations of traditional fullerene derivatives, such as poor absorption in the visible spectrum. taylorfrancis.comresearchgate.net The ideal n-type acceptor for an OPV should have a LUMO energy level that is appropriately aligned with the HOMO of the donor polymer to maximize the open-circuit voltage (VOC) while still providing a sufficient driving force for exciton (B1674681) dissociation. taylorfrancis.com

Table 1: General Properties of Electron Acceptor Classes for Organic Electronics

| Acceptor Class | Key Characteristics | Example Compounds |

|---|---|---|

| Fullerene Derivatives | Excellent electron acceptors, good electron mobility, but synthetically inflexible and have poor visible light absorption. | PC₆₁BM, PC₇₁BM |

| Perylene (B46583) Diimides (PDIs) | High electron affinity, good electron transport, tunable energy levels through chemical modification. Prone to excessive crystallization. | PDI-dimers, S(TPA-PDI) |

| Perfluorinated Aromatics | Strong electron acceptors due to inductive effects of fluorine, form charge-transfer complexes, potential for high electron mobility. | Octafluoronaphthalene (B166452), Octafluorophenazine |

Role in Light-Harvesting Molecular Assemblies and Dye-Sensitized Solar Cells

Light-harvesting molecular assemblies are systems designed to capture light energy and channel it to a reaction center, mimicking natural photosynthesis. rsc.orgcocrystalpharma.com These assemblies often rely on the precise spatial arrangement of chromophores, including electron donor and acceptor molecules, to facilitate efficient energy or electron transfer. sioc-journal.cn Given its strong electron-acceptor properties, octafluorophenazine is a suitable component for creating donor-acceptor pairs within such supramolecular structures. nih.gov

In the context of Dye-Sensitized Solar Cells (DSSCs), the primary mechanism involves a dye (sensitizer) absorbing light and injecting an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). researchgate.net While octafluorophenazine itself is not a primary sensitizer, its properties could be relevant in more complex DSSC architectures. For instance, pyrazine-based molecules have been successfully used as π-bridges or acceptor units in D-π-A organic sensitizers to tune their photophysical properties. researchgate.net Although not a conventional application, octafluorophenazine could theoretically be integrated into a system as a co-adsorbent or as part of a cascaded energy level structure to influence charge recombination and transfer processes at the electrode-electrolyte interface. However, specific research demonstrating the use of octafluorophenazine in DSSCs is limited.

Photoelectrochemical Sensing Applications

Photoelectrochemical (PEC) sensors are analytical devices that convert a biological or chemical recognition event into a measurable photo-electrical signal. nih.govrsc.org These sensors typically use a photoactive material that generates electron-hole pairs under illumination. The interaction of an analyte with the sensor surface can modulate the photocurrent, allowing for sensitive detection. core.ac.uknih.gov

The application of octafluorophenazine in PEC sensing has not been extensively explored. However, a plausible approach would involve using a charge-transfer complex formed between octafluorophenazine (acceptor) and a suitable electron donor as the photoactive material. Upon illumination, light absorption by the charge-transfer complex could lead to the generation of a photocurrent. The presence of a target analyte could then interfere with this process—for example, by binding to the donor or acceptor and altering the charge-transfer efficiency—resulting in a change in the photocurrent and enabling detection.

Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. osti.gov Supramolecular chemistry, the "chemistry beyond the molecule," investigates systems composed of multiple molecules held together by non-covalent forces. rsc.orgrsc.org Octafluorophenazine is a powerful building block in both fields due to its ability to form highly specific and predictable interactions.

Co-crystallization Strategies with Octafluorophenazine and Related Compounds

Co-crystallization is a technique used to combine two or more different molecules into a single, new crystalline solid. osti.govnih.gov A highly effective strategy in crystal engineering involves the co-crystallization of electron-rich (donor) and electron-deficient (acceptor) molecules. The primary interaction driving the assembly of these components is the formation of charge-transfer complexes, stabilized by π-π stacking. rsc.orgwikipedia.org

Octafluorophenazine, as a strong electron acceptor, is an ideal candidate for forming co-crystals with electron-donating polycyclic aromatic hydrocarbons (PAHs) such as pyrene (B120774), perylene, or coronene (B32277). While specific crystal structures of octafluorophenazine with these donors are not broadly published, extensive research on the closely related acceptor, octafluoronaphthalene (OFN), provides a clear blueprint for this strategy.

For example, co-crystals of pyrene (Py) and octafluoronaphthalene (OFN) have been studied, demonstrating the formation of alternating face-to-face stacked structures. These Py·OFN co-crystals exhibit interesting mechanochromic properties, where mechanical grinding disrupts the crystal packing, leading to a change in fluorescence from blue to green. This change is attributed to the formation of pyrene excimers, which is only possible when the strict alternating stacking is broken. Introducing alkyl groups onto the pyrene core can act as "pillars," preventing this disruption and stabilizing the co-crystal's photophysical properties against mechanical stress. This work provides a rational design principle that is directly applicable to co-crystals involving octafluorophenazine.

Table 2: Research Findings on Mechanochromism in Pyrene·Octafluoronaphthalene Co-crystals

| Co-crystal System | Observation upon Mechanical Grinding | Underlying Mechanism | Reference |

|---|---|---|---|

| Pyrene (Py)·OFN | Bathochromic shift in emission (blue to green) | Disruption of alternating D-A stack allows for Py-Py excimer formation. | |

| 1,3,6,8-Tetramethylpyrene·OFN | Similar bathochromic shift observed. | Disruption of D-A stack allows for excimer formation. |

| Pyrene with long alkyl chains·OFN | No significant change in emission. | Orthogonally oriented alkyl chains act as "pillars," preventing disruption of the D-A stack and inhibiting excimer formation. | |

Design and Construction of Supramolecular Architectures

The predictable and directional nature of the interactions involving octafluorophenazine allows for its use in the bottom-up construction of well-defined supramolecular architectures. sioc-journal.cnrsc.org The most common architecture formed by octafluorophenazine and its analogues with aromatic donors is the one-dimensional, infinitely alternating donor-acceptor (D-A-D-A...) stack.

In these structures, the planar aromatic molecules arrange themselves in a cofacial manner, maximizing the overlap between the electron-rich π-system of the donor and the electron-poor π-system of the acceptor. The geometry of these stacks is highly regular. For instance, in the co-crystal of the donor coronene with an acceptor perylene diimide (a molecule with similar electron-accepting characteristics to OFP), the molecules form a 1:1 alternating π-π stack. The interplanar distance between adjacent donor and acceptor molecules is a key parameter that dictates the strength of the charge-transfer interaction. These distances are typically between 3.3 and 3.5 Å, which is shorter than the van der Waals radius, indicating a significant electronic interaction. The formation of these 1D stacks can guide the morphology of the resulting material, leading to the self-assembly of micro- or nanofibers. Such well-ordered architectures are crucial for achieving efficient charge transport along the stacking axis, a desirable property for applications in organic field-effect transistors (OFETs). nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Octafluorophenazine | OFP |

| Phenazine | |

| Octafluoronaphthalene | OFN |

| Pyrene | Py |

| Perylene | |

| Coronene | |

| Phenyl-C61-butyric acid methyl ester | PC₆₁BM |

| Phenyl-C71-butyric acid methyl ester | PC₇₁BM |

| Perylene Diimide | PDI |

| Titanium Dioxide | TiO₂ |

Molecularly Imprinted Polymers for Selective Recognition

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have tailor-made binding sites that are complementary in shape, size, and functionality to a specific target molecule (the template). nih.govsemanticscholar.org This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture, making them valuable for applications in separation sciences, sensing, and diagnostics. nih.govdiva-portal.org

A significant advancement in MIP technology is the development of stimuli-responsive polymers, which can alter their binding properties in response to external triggers like pH, temperature, or light. diva-portal.orgmdpi.com This "smart" behavior allows for controlled uptake and release of the target molecule.

A notable development in this area is a photo-responsive MIP specifically designed for the selective recognition of octafluorophenazine. researchgate.net This system leverages fluorine-fluorine interactions for molecular recognition. The key components of this MIP system were a template molecule, a photo-responsive functional monomer, a cross-linker, and a porogenic solvent. researchgate.net

The photo-responsive behavior was imparted by a custom-synthesized functional monomer, (4-methacryloyloxy)nonafluoroazobenzene (MANFAB), which contains a fluorine-substituted azobenzene (B91143) chromophore. researchgate.net Azobenzene moieties can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. nih.gov In this system, the trans isomer has a shape that is complementary to the binding cavity created by the octafluorophenazine template.

The reversible binding and release mechanism is controlled by light:

Binding: Under irradiation at 440 nm, the MANFAB monomer is in its trans configuration, which allows the MIP to selectively bind octafluorophenazine from a solution in toluene. researchgate.net

Release: Upon irradiation at 315 nm or 365 nm, the azobenzene unit isomerizes to the cis configuration. researchgate.netnih.gov This conformational change alters the shape of the binding cavity, disrupting the specific interactions and causing the release of the bound octafluorophenazine molecule. nih.gov

This work demonstrated the feasibility of creating a photo-controlled molecular recognition system where the binding and release of a highly fluorinated compound like octafluorophenazine can be switched on and off using light. researchgate.net

Table 2: Components of a Photo-Responsive MIP for Octafluorophenazine

| Component | Chemical Name / Type | Role in MIP System |

|---|---|---|

| Template | Octafluorophenazine | The target molecule used to create specific binding cavities. |

| Functional Monomer | (4-methacryloyloxy)nonafluoroazobenzene (MANFAB) | Provides photo-responsive binding via trans-cis isomerization and interacts with the template. researchgate.net |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Forms the rigid polymer network and stabilizes the binding sites. mdpi.com |

| Solvent (Porogen) | Toluene | The medium for polymerization and for binding/release experiments. researchgate.net |

| External Stimulus | UV/Visible Light (315/440 nm) | Triggers the conformational change in the functional monomer to control binding and release. researchgate.net |

The performance of a molecularly imprinted polymer is defined by its binding properties, primarily its affinity, capacity (related to receptor site density), and selectivity. nih.govresearchgate.net The characterization of these properties is crucial for evaluating the effectiveness of the imprinting process. core.ac.uk

The binding behavior of MIPs is typically studied using equilibrium binding experiments to generate an adsorption isotherm, which plots the amount of analyte bound to the polymer (B) versus the concentration of free analyte at equilibrium (F). nih.govcore.ac.uk The shape of this curve provides insight into the binding process. Due to the nature of their synthesis, MIPs typically possess a heterogeneous distribution of binding sites with a range of affinities. nih.govnih.gov

Several models can be used to analyze binding isotherms and extract key parameters:

Langmuir Model: Assumes a finite number of identical, independent binding sites (a homogeneous surface).

Freundlich Model: An empirical model that describes heterogeneous surfaces.

Langmuir-Freundlich Isotherm: A more complex model that accounts for the heterogeneity of binding sites and can provide parameters such as the total number of binding sites, mean binding affinity, and a heterogeneity index. nih.gov

Selectivity is a measure of how well the MIP binds the target template compared to other structurally similar but non-template molecules (analogs). nih.gov It is often quantified using a selectivity factor (α), which is the ratio of the distribution coefficients (Kd) of the template and the analog. A higher selectivity factor indicates a more successful and specific imprinting process. The distribution coefficient (Kd) itself is the ratio of the concentration of the analyte bound to the MIP to the concentration free in solution at equilibrium.

While the development of a photo-responsive MIP for octafluorophenazine has been reported, specific quantitative data on its receptor site density and selectivity against analogs were not detailed in the reviewed literature. However, the characterization would involve standard methodologies. For instance, the binding capacity, which reflects the density of accessible receptor sites, would be determined from the saturation point of the binding isotherm. nih.gov Selectivity would be assessed by performing competitive binding experiments with octafluorophenazine and one or more structural analogs, such as unfluorinated phenazine or other perfluoroaromatic compounds.

Table 3: Key Parameters for Characterizing MIPs

| Parameter | Symbol | Description | Method of Determination |

|---|---|---|---|

| Binding Capacity | Bmax | The maximum amount of template that can be bound per unit mass of the polymer, reflecting the density of binding sites. | From analysis of the binding isotherm (e.g., Langmuir or Langmuir-Freundlich models). nih.gov |

| Distribution Coefficient | Kd | Ratio of the concentration of bound analyte to free analyte at equilibrium. | Calculated from equilibrium binding data. nih.gov |

| Selectivity Factor | α | The ratio of the distribution coefficient of the template to that of a competing analog (α = Kd,template / Kd,analog). | Determined from competitive binding experiments. nih.gov |

| Imprinting Factor | IF | The ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) prepared under identical conditions. | Comparison of MIP and NIP binding isotherms. core.ac.uk |

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing octafluoro-phenazine?

Methodological Answer:

Synthesis typically involves direct fluorination of phenazine using fluorinating agents (e.g., XeF₂ or SF₄) under controlled conditions to achieve octa-substitution. Characterization requires multi-spectral approaches:

- IR spectroscopy to confirm C-F bond vibrations (distinct peaks at 1100–1300 cm⁻¹) .

- ¹⁹F NMR to verify fluorine substitution patterns and purity.

- Mass spectrometry (HRMS) for molecular weight confirmation.

Reference Techniques: Fluorination protocols for analogous perfluorinated compounds (e.g., perfluorocyclobutane ) can be adapted, with adjustments for aromatic stability.

Basic: How can the electrochemical properties of octafluoro-phenazine be systematically evaluated?

Methodological Answer:

Use cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) to measure redox potentials. Pair this with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict reduction potentials and validate against experimental data. For example:

- Benchmark computational results against parent phenazine’s experimental redox potential (e.g., -1.2 V vs. SCE) .

- Assess solvent dielectric constant (εᵣ) effects using continuum solvation models (e.g., SMD) to refine computational accuracy .

Advanced: How does solvent polarity influence the redox behavior of octafluoro-phenazine?

Methodological Answer:

Design experiments to measure redox potentials in solvents with varying dielectric constants (e.g., DMSO, THF, dichloromethane). Combine experimental CV data with DFT-based solvation energy calculations to model solvent effects. Key steps:

- Calculate solvation-free energies using the Born equation and compare trends with experimental shifts.

- Validate computational models against trifluoromethylated phenazine derivatives, where εᵣ shifts redox potentials by 50–100 mV per dielectric unit .

Advanced: How do electronic properties of octafluoro-phenazine compare to partially fluorinated phenazine derivatives?

Methodological Answer:

Perform a comparative DFT study to analyze:

- Electron-withdrawing effects : Fluorine’s impact on HOMO-LUMO gaps and aromaticity via NICS (Nucleus-Independent Chemical Shift) calculations.

- Charge distribution : Use Natural Bond Orbital (NBO) analysis to quantify inductive effects.

Experimental validation can include UV-Vis spectroscopy to correlate calculated band gaps with absorption spectra. Reference studies on trifluoromethylated phenazines demonstrate narrower band gaps compared to non-fluorinated analogs .

Advanced: What strategies resolve contradictions in spectral data for octafluoro-phenazine polymorphs?

Methodological Answer:

For conflicting IR or Raman spectra:

- Conduct X-ray crystallography to resolve crystal structure variations (e.g., triangular vs. filament morphologies in phenazine derivatives ).

- Use solid-state NMR to differentiate fluorine environments in amorphous vs. crystalline phases.

- Apply thermal analysis (DSC/TGA) to assess stability and phase transitions influencing spectral profiles.

Advanced: How can mechanistic pathways for octafluoro-phenazine’s reactivity under oxidative conditions be elucidated?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents to identify proton-coupled electron transfer (PCET) mechanisms.

- EPR spectroscopy : Detect radical intermediates during oxidation.

- Computational modeling : Map potential energy surfaces for proposed pathways (e.g., single-electron oxidation vs. nucleophilic substitution). Reference redox studies on phenazine coordination polymers suggest ligand-centered reactivity .

Basic: What are the critical considerations for designing stability studies on octafluoro-phenazine?

Methodological Answer:

- Environmental controls : Test degradation under UV light, humidity, and elevated temperatures.

- Analytical monitoring : Use HPLC-MS to track decomposition products and quantify half-lives.

- Reference protocols : Adapt stability frameworks from perfluorinated compounds like octafluorocyclopentene, which show hydrolytic resistance but UV sensitivity .

Advanced: How can octafluoro-phenazine’s interactions with biomolecules be systematically investigated?

Methodological Answer:

- Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities with proteins/DNA.

- Molecular docking simulations : Use AutoDock Vina to predict binding modes, guided by fluorinated ligand interactions in published phenazine biosynthetic studies .

- Fluorescence quenching assays to assess electron-transfer interactions with coenzymes (e.g., NADH).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.